molecular formula C8H9ClFNO B14405282 4-Chloro-5-ethoxy-2-fluoroaniline CAS No. 84478-66-0

4-Chloro-5-ethoxy-2-fluoroaniline

Katalognummer: B14405282
CAS-Nummer: 84478-66-0
Molekulargewicht: 189.61 g/mol
InChI-Schlüssel: BIENBIWLWVRDCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-ethoxy-2-fluoroaniline is an aromatic amine compound characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethoxy-2-fluoroaniline typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chloro-5-ethoxy-2-fluorobenzene followed by reduction of the nitro group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-ethoxy-2-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is frequently employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-ethoxy-2-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways involving aromatic amines.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-ethoxy-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The presence of chlorine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-2-fluoroaniline
  • 5-Chloro-2-fluoroaniline
  • 2-Fluoroaniline

Comparison: 4-Chloro-5-ethoxy-2-fluoroaniline is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The combination of chlorine, ethoxy, and fluorine substituents provides distinct electronic and steric effects, making it a valuable compound for specific applications in organic synthesis and research.

Eigenschaften

CAS-Nummer

84478-66-0

Molekularformel

C8H9ClFNO

Molekulargewicht

189.61 g/mol

IUPAC-Name

4-chloro-5-ethoxy-2-fluoroaniline

InChI

InChI=1S/C8H9ClFNO/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,11H2,1H3

InChI-Schlüssel

BIENBIWLWVRDCO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.